REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH3:7])[N:6]=1.CO[CH:10](OC)[N:11]([CH3:13])[CH3:12]>C1(C)C=CC=CC=1>[CH3:7][C:5]1[N:6]=[C:2]([N:1]=[CH:10][N:11]([CH3:13])[CH3:12])[S:3][CH:4]=1
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(N1)C
|
Name
|
|
Quantity
|
15.9 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 22 hours
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 25°
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated to an orange oil (17 g)
|
Type
|
CUSTOM
|
Details
|
The oil was triturated with hexane
|
Type
|
CUSTOM
|
Details
|
to yield yellow crystals
|
Type
|
CUSTOM
|
Details
|
Recrystallization
|
Type
|
TEMPERATURE
|
Details
|
from warm hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1)N=CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.9 g | |
YIELD: PERCENTYIELD | 99.6% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |